molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
CAS RN: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Three
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Seven
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step 16
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was likewise operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was operated at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889905B2

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[CH2:1]([N:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:20]([OH:22])=[O:21].[CH3:23]O>O>[CH2:14]([N:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Three
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step Seven
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Step 16
Name
( 8a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was likewise operated at 110° C.
CUSTOM
Type
CUSTOM
Details
was operated at 110° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.